1-(3-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione
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Overview
Description
1-(3-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione is a complex organic compound featuring a fused pyrimidine core linked to a substituted piperidine. This compound is significant for its diverse applications across chemistry, biology, and industrial processes.
Synthetic Routes and Reaction Conditions
Synthesis of Intermediate: : The preparation begins with 4,6-dimethylpyrimidine-2-ol, which undergoes an etherification reaction with a piperidine derivative.
Condensation Reaction: : The intermediate product reacts with a propanal to form the main skeleton of the compound.
Cyclization and Finalization: : The primary condensation product is cyclized under basic conditions, resulting in the desired compound.
Industrial Production Methods
Scale-Up Process: : Industrial production scales these reactions using continuous flow reactors to manage exothermicity.
Purification: : Techniques like recrystallization or chromatographic methods are employed for purification to achieve high-purity product.
Types of Reactions
Oxidation: : The compound can undergo selective oxidation at the dimethylpyrimidine ring.
Reduction: : Reduction of the keto group within the propyl linkage yields alcohol derivatives.
Substitution: : Various electrophilic or nucleophilic substitution reactions can be performed on the pyrimidine ring or piperidine moiety.
Common Reagents and Conditions
Oxidation: : KMnO₄ or PCC in appropriate solvents.
Reduction: : NaBH₄ or LiAlH₄ under controlled conditions.
Substitution: : Nucleophiles such as alkyl halides or electrophiles under basic/acidic conditions.
Major Products
Oxidation Products: : Hydroxypyrimidines.
Reduction Products: : Alcohol derivatives.
Substitution Products: : Alkylated pyrimidine derivatives.
Chemistry
Catalysis: : Acts as a ligand in organometallic catalysis.
Material Science: : Utilized in the synthesis of advanced polymers.
Biology
Biochemistry: : Studied for its interaction with nucleic acids and proteins.
Medicine
Drug Development: : Explored as a lead compound in anticancer or antiviral drug development.
Industry
Fine Chemicals: : Used in the production of specialty chemicals and high-performance materials.
Biochemical Mechanism
Molecular Targets: : Primarily targets nucleic acid sequences and specific protein receptors.
Pathways: : Alters biochemical pathways involving pyrimidine metabolism or signal transduction.
Detailed Pathway Analysis
Binding Affinity: : High affinity for nucleophilic sites due to its piperidine moiety.
Inhibition: : Functions by inhibiting critical enzymes, leading to altered cellular functions.
Similar Compounds
4,6-Dimethylpyrimidine Derivatives: : Comparable in structure but differ in substituent groups and biological activity.
Piperidine-Containing Compounds: : Share the core structure but exhibit different pharmacological profiles.
Uniqueness
Chemical Structure: : Unique due to the specific combination of pyrimidine and piperidine rings.
Biological Activity: : Distinguished by its specific interactions with biological targets and its effectiveness in a range of applications.
List of Similar Compounds
4,6-Dimethyl-2-pyrimidinol
1-(3-piperidinyl)-3-oxo-propyl derivatives
Pyrimidine-2,4-diones
Properties
IUPAC Name |
1-[3-[3-(4,6-dimethylpyrimidin-2-yl)oxypiperidin-1-yl]-3-oxopropyl]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O4/c1-12-10-13(2)20-17(19-12)27-14-4-3-7-23(11-14)16(25)6-9-22-8-5-15(24)21-18(22)26/h5,8,10,14H,3-4,6-7,9,11H2,1-2H3,(H,21,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVXWMBNFYOFYSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCCN(C2)C(=O)CCN3C=CC(=O)NC3=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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